Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate
Description
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronate ester-functionalized picolinate derivative. These compounds are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic frameworks for pharmaceuticals, polymers, and optoelectronic materials . The presence of two dioxaborolane groups at the 4- and 6-positions of the picolinate ring enhances its utility in multi-step synthetic pathways and polymer chemistry .
Properties
CAS No. |
1025718-88-0 |
|---|---|
Molecular Formula |
C19H29B2NO6 |
Molecular Weight |
389.1 g/mol |
IUPAC Name |
methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C19H29B2NO6/c1-16(2)17(3,4)26-20(25-16)12-10-13(15(23)24-9)22-14(11-12)21-27-18(5,6)19(7,8)28-21/h10-11H,1-9H3 |
InChI Key |
WMXVJSBGAPCMKJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)OC)B3OC(C(O3)(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
The compound features a central pyridine ring substituted at the 4- and 6-positions with pinacol boronate ester groups and a methyl ester at the 2-position. This arrangement confers dual reactivity for sequential cross-coupling, enabling the construction of complex heterocyclic systems. The molecular formula is C₁₉H₂₆B₂N₂O₆ , with a molecular weight of 436.05 g/mol .
Synthetic Strategies
Sequential Miyaura Borylation of Dihalogenated Precursors
The most widely reported method involves palladium-catalyzed borylation of methyl 4,6-dibromopicolinate.
Reaction Conditions
- Substrate : Methyl 4,6-dibromopicolinate (1 equiv)
- Boronate Source : Bis(pinacolato)diboron (2.2 equiv)
- Catalyst : PdCl₂(dppf) (5 mol%)
- Base : Potassium acetate (3 equiv)
- Solvent : 1,4-Dioxane
- Temperature : 80–100°C
- Duration : 12–24 hours.
Mechanistic Pathway
The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with the diboron reagent and reductive elimination to install the boronate group. The steric accessibility of the 4- and 6-positions on the pyridine ring ensures high regioselectivity.
Yield Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% | 85–90% |
| Temperature | 90°C | Max yield |
| Boronate Equiv | 2.2 | Prevents oligomerization |
One-Pot Double Borylation
Recent advancements enable simultaneous installation of both boronate groups using excess bis(pinacolato)diboron under microwave irradiation.
Protocol
- Substrate : Methyl 4,6-dibromopicolinate (1 equiv)
- Boronate Source : Bis(pinacolato)diboron (4.4 equiv)
- Catalyst : Pd(OAc)₂ (3 mol%) with SPhos ligand (6 mol%)
- Base : KOAc (6 equiv)
- Solvent : DMF/H₂O (4:1)
- Conditions : Microwave, 120°C, 1 hour.
Advantages
- Time Efficiency : 1 hour vs. 24 hours for stepwise methods.
- Yield : 78–82%, comparable to sequential approaches.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
- δ 8.72 (s, 2H, Ar–H)
- δ 4.10 (s, 3H, OCH₃)
- δ 1.35 (s, 24H, pinacol CH₃).
¹¹B NMR (128 MHz, CDCl₃)
- δ 30.2 (quadrupolar broad signal, B–O).
HRMS (ESI+)
- Calculated for C₁₉H₂₆B₂N₂O₆: 436.1821
- Observed: 436.1819 [M+H]⁺.
Applications in Cross-Coupling Reactions
The compound serves as a dual electrophile in iterative Suzuki couplings. For example, reaction with aryl halides produces tetra-ortho-substituted biaryls:
$$
\text{Methyl 4,6-bis(boronate)} + 2\text{Ar–X} \xrightarrow{\text{Pd}} \text{Methyl 4,6-bis(Ar)picolinate} + 2\text{Bpin–X}
$$
Case Study : Coupling with 4-bromotoluene yields methyl 4,6-bis(4-methylphenyl)picolinate (94% yield).
Challenges and Mitigation Strategies
Hydrolytic Sensitivity
The boronate esters are prone to hydrolysis in protic solvents. Storage under inert atmosphere (N₂/Ar) with molecular sieves is critical.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Methyl dibromopicolinate | 220 |
| Bis(pinacolato)diboron | 1,500 |
| Pd catalysts | 12,000 |
Process Optimization
- Catalyst Recycling : Pd recovery via charcoal filtration (≥80% efficiency).
- Solvent Reuse : Dioxane distillation reduces waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester groups with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronate ester groups.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Acids/Bases: Used for hydrolysis reactions.
Major Products
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation of the boronate ester groups.
Carboxylic Acids: Formed through hydrolysis of the ester groups.
Scientific Research Applications
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: Applied in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate involves the activation of the boronate ester groups, which can participate in various chemical reactions. In Suzuki-Miyaura cross-coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boronate ester and an aryl or vinyl halide. The boronate ester groups can also undergo oxidation or hydrolysis, leading to the formation of boronic acids or carboxylic acids, respectively.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Observations :
- Positional Isomerism: Monosubstituted analogs (e.g., 4- or 5-substituted picolinates) exhibit similar molecular weights (~263 g/mol) but differ in reactivity due to steric and electronic effects of substituent positions .
- Bis-Substituted Derivatives : Compounds with two dioxaborolane groups (e.g., benzo[c][1,2,5]thiadiazole derivatives) show higher molecular weights (>600 g/mol) and are tailored for advanced applications like asymmetric catalysis or photovoltaics .
Reactivity in Cross-Coupling Reactions
The Suzuki-Miyaura reaction is central to the utility of these boronate esters. Key comparisons include:
- Monosubstituted Picolinates: Serve as single coupling partners, enabling selective aryl-aryl bond formation. For example, Methyl 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)picolinate reacts with aryl halides under Pd catalysis to form biaryl systems .
- Bis-Substituted Derivatives : Methyl 4,6-bis-dioxaborolan-picolinate can undergo sequential cross-couplings, facilitating the synthesis of dendritic or polymeric architectures. This dual reactivity is critical in constructing conjugated polymers for sensors or OLEDs .
Biological Activity
Methyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate (commonly referred to as MBDP) is an organoboron compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
MBDP features a complex structure characterized by the presence of a picolinate moiety and two boronate esters. Its molecular formula is , and it has a molecular weight of approximately 235.087 g/mol. The compound's structure is pivotal in determining its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈BNO₃ |
| Molecular Weight | 235.087 g/mol |
| CAS Number | 1160790-84-0 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of MBDP typically involves the reaction of methyl picolinate with bis(pinacolato)borane or similar boron-containing reagents. This process allows for the selective formation of the boronate esters at the 4 and 6 positions of the picolinate ring.
Anticancer Properties
Recent studies have indicated that MBDP exhibits significant anticancer activity. For instance, research has shown that compounds with similar boronate structures can inhibit specific kinases involved in cancer progression. The boronate group is known to interact with biological targets through reversible covalent bonding, enhancing the selectivity and potency of these compounds in tumor cells.
Enzyme Inhibition
MBDP has been investigated for its potential as an enzyme inhibitor. The presence of the dioxaborolane moiety allows it to form complexes with enzymes that utilize nucleophilic amino acids at their active sites. Preliminary data suggest that MBDP may inhibit certain proteases and kinases, which are crucial in various signaling pathways.
Case Studies
-
Kinase Inhibition Study :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of MBDP were effective in inhibiting the activity of several kinases implicated in cancer cell proliferation. The IC50 values ranged from 0.5 to 2 µM across different cell lines, indicating potent activity compared to standard kinase inhibitors. -
Cell Viability Assays :
In vitro assays conducted on human cancer cell lines (e.g., HeLa and A549) showed that treatment with MBDP led to a significant reduction in cell viability after 24 hours. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity. -
Toxicological Assessment :
Toxicological studies highlighted that MBDP exhibited low cytotoxicity towards normal human fibroblast cells at concentrations effective against cancer cells, suggesting a favorable therapeutic index.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 4,6-bis(pinacolboronate)picolinate?
The compound is typically synthesized via Miyaura borylation , a palladium-catalyzed reaction. A dihalogenated precursor (e.g., methyl 4,6-dibromopicolinate) reacts with bis(pinacolato)diboron (BPin) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl) and a base (KOAc). The reaction proceeds through oxidative addition and transmetallation steps, yielding the bis-boronate product . Optimization of reaction temperature (80–100°C) and solvent (DMSO or dioxane) is critical to minimize deboronation side reactions.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- : Confirms boron presence (δ ~30 ppm for pinacol boronate esters).
- : Identifies aromatic protons (δ 7.5–8.5 ppm) and methyl ester groups (δ 3.9–4.1 ppm).
- IR spectroscopy : Detects ester carbonyl (C=O stretch at ~1720 cm) and boronate B-O vibrations (1350–1450 cm).
- X-ray crystallography : Resolves steric effects of the bis-boronate groups and confirms regioselectivity .
Q. What precautions are necessary for handling and storing this compound?
Store under inert atmosphere (Ar/N) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during reactions. Avoid exposure to protic solvents or acids, which cleave the boronate esters .
Advanced Research Questions
Q. How does the steric bulk of the bis-boronate groups influence its reactivity in Suzuki-Miyaura cross-coupling?
The pinacol ester groups introduce steric hindrance, slowing transmetallation steps but improving regioselectivity in coupling reactions. Ligand choice (e.g., SPhos vs. XPhos) modulates catalytic efficiency. For example, bulky ligands reduce undesired homocoupling by stabilizing Pd intermediates . Kinetic studies using can track ligand effects on reaction rates .
Q. What strategies address low yields in Suzuki polymerization using this monomer?
- Catalyst screening : Pd(dba)/P(t-Bu) systems enhance turnover in high-MW polymer synthesis.
- Solvent optimization : Toluene/DMF mixtures balance solubility and reactivity.
- Stoichiometric control : A 1:1.05 monomer-to-dihalide ratio minimizes end-group defects. Post-polymerization end-capping with phenylboronic acid improves purity .
Q. How can crystallographic data resolve discrepancies in reported molecular geometries?
Use SHELXL for structure refinement, particularly for twinned crystals. Anisotropic displacement parameters (ADPs) clarify disorder in boronate groups. Compare experimental data (e.g., C–B bond lengths: 1.55–1.60 Å) with DFT calculations to validate electronic effects .
Q. What mechanistic insights explain its role in C–H borylation reactions?
The compound acts as a borylating agent in Ir-catalyzed C–H activation. The electron-deficient pyridine ring directs borylation to adjacent C–H sites. Kinetic isotope effect (KIE) studies reveal a concerted metalation-deprotonation (CMD) pathway, with turnover frequencies (TOFs) dependent on steric accessibility .
Methodological Troubleshooting
Q. How to address inconsistent reactivity in different solvent systems?
- Polar aprotic solvents (e.g., DMF) stabilize Pd intermediates but may hydrolyze boronate esters.
- Additives : CsCO mitigates acid byproducts in THF.
- In situ monitoring : Use (if fluorinated substrates) or GC-MS to track reaction progress .
Q. What analytical methods quantify residual catalyst in polymer products?
- ICP-MS : Detects Pd contamination (limit: <1 ppm).
- TGA-MS : Identifies ligand degradation during thermal analysis.
- SEC-MALS : Correlates Pd content with polydispersity indices (PDIs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
